
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is an organic compound belonging to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) linking two aromatic rings. These compounds are known for their photochromic properties, meaning they can change color upon exposure to light, making them useful in various applications such as molecular switches and sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene typically involves the following steps:
Diazotization: Aniline derivatives are converted to diazonium salts using nitrous acid.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azobenzene structure.
For example, the synthesis might involve the reaction of 4-ethoxybenzenediazonium chloride with 4-ethynyl-2-methylaniline under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production of azobenzenes often involves similar steps but on a larger scale. The key factors include maintaining precise reaction conditions, such as temperature and pH, to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction can convert the diazene group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (OH⁻, NH₂⁻) are commonly used.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nucleophile-substituted products.
科学的研究の応用
Chemistry: Used as a photochromic material in molecular switches and sensors.
Biology: Potential use in studying light-induced biological processes.
Medicine: Investigated for use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the development of smart materials and coatings that respond to light.
作用機序
The mechanism of action of (E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible isomerization between the E (trans) and Z (cis) forms. This isomerization can affect the compound’s physical and chemical properties, making it useful in applications where light-induced changes are desired.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with a simple N=N linkage between two phenyl groups.
Disperse Orange 3: A commercially used azobenzene dye.
Methyl Red: An azobenzene derivative used as a pH indicator.
Uniqueness
(E)-1-(4-Ethoxyphenyl)-2-(4-ethynyl-2-methylphenyl)diazene is unique due to the presence of ethoxy and ethynyl groups, which can influence its electronic properties and reactivity. These substituents can enhance its photochromic behavior and make it suitable for specific applications where other azobenzenes might not be as effective.
特性
CAS番号 |
918150-52-4 |
|---|---|
分子式 |
C17H16N2O |
分子量 |
264.32 g/mol |
IUPAC名 |
(4-ethoxyphenyl)-(4-ethynyl-2-methylphenyl)diazene |
InChI |
InChI=1S/C17H16N2O/c1-4-14-6-11-17(13(3)12-14)19-18-15-7-9-16(10-8-15)20-5-2/h1,6-12H,5H2,2-3H3 |
InChIキー |
OIHXPCGWMYWHLC-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)C#C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


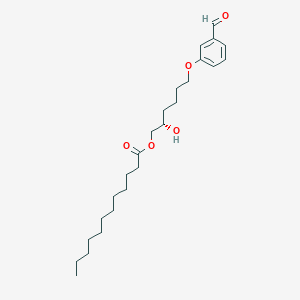

![5-[4-(1,3-Dioxolan-2-yl)phenyl]furan-2-carbaldehyde](/img/structure/B12606775.png)
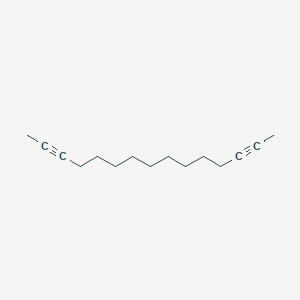
![3-Azabicyclo[3.1.0]hexane, 3-methyl-1-[4-(trifluoromethyl)phenyl]-](/img/structure/B12606783.png)
![5-Fluoro-2-[4-(trifluoromethyl)phenyl]pyridine](/img/structure/B12606790.png)
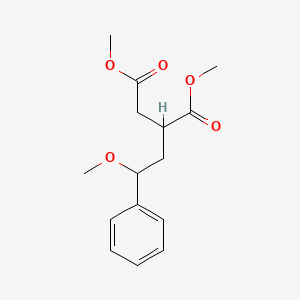
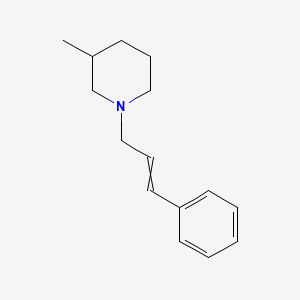
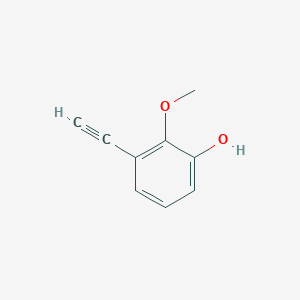

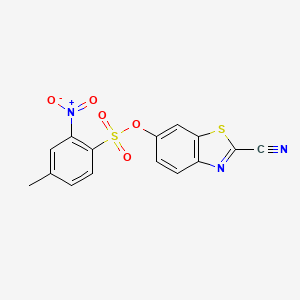
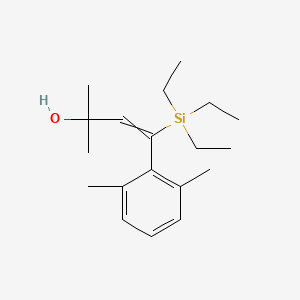
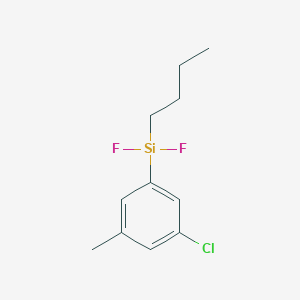
![7-Fluoro-2,3-dihydro-5-methoxybenzo[F][1,4]oxazepine](/img/structure/B12606873.png)
